4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(4-ethoxyphenyl)piperazine-1-carboxamide
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Description
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(4-ethoxyphenyl)piperazine-1-carboxamide, also known as EPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. EPPA is a piperazine derivative that has been shown to exhibit significant biological activity, making it an attractive candidate for further study.
Scientific Research Applications
Novel Compound Synthesis and Pharmacological Potential
Synthesis of Novel Compounds : A study described the synthesis of novel compounds derived from benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, showcasing the vast potential for creating new molecules with significant biological activities. These compounds were evaluated for their COX-1/COX-2 inhibition and exhibited promising analgesic and anti-inflammatory activities, highlighting their potential pharmacological applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Estrogen Receptor Binding Affinity and Cytotoxic Activities : Another research effort synthesized pyrimidine-piperazine-chromene and -quinoline conjugates, which were evaluated for their binding affinity to estrogen receptors and cytotoxic activities against cancer cell lines. Some compounds demonstrated superior anti-proliferative activities, suggesting their potential as cancer therapeutics (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
Inhibitors of Soluble Epoxide Hydrolase : Research into 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase from high throughput screening identified compounds with significant potency and selectivity, important for developing new treatments for diseases modulated by soluble epoxide hydrolase activity (Thalji et al., 2013).
Analgesic and Anti-Inflammatory Activities : The synthesis of new visnagen and khellin furochromone pyrimidine derivatives was reported, with some compounds displaying promising analgesic and anti-inflammatory activities. This highlights the therapeutic potential of such compounds in managing pain and inflammation (Abu‐Hashem & Youssef, 2011).
Antimicrobial Activity : A study focusing on 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10) found that it selectively kills bacterial persisters tolerant to antibiotic treatment without affecting normal antibiotic-sensitive cells. This discovery opens new avenues for combating antibiotic resistance (Kim et al., 2011).
Properties
IUPAC Name |
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(4-ethoxyphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-4-27-17-8-6-16(7-9-17)23-20(26)25-12-10-24(11-13-25)18-14-19(28-5-2)22-15(3)21-18/h6-9,14H,4-5,10-13H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAVVDNBAQEAME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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